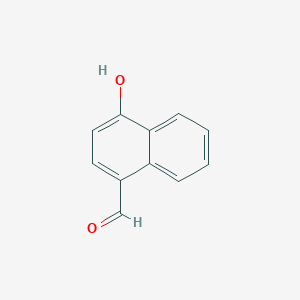

4-Hydroxy-1-naphthaldehyde

説明

特性

IUPAC Name |

4-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPDGZOLAPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322380 | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-45-8 | |

| Record name | 7770-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 4 Hydroxy 1 Naphthaldehyde

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in elucidating the fundamental electronic characteristics of 4-Hydroxy-1-naphthaldehyde. These investigations offer a molecular-level understanding of its stability, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed information on the molecule's geometry and electronic properties. researchgate.netbenthamdirect.com These computational methods are crucial for analyzing the compound at an atomic level, which can inform its use in chemical, medicinal, and environmental research. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. researchgate.netmdpi.com

For this compound, the HOMO-LUMO energy gap has been calculated, providing insights into its kinetic stability and chemical reactivity. A smaller energy gap generally signifies a more reactive molecule with a greater potential for charge transfer. mdpi.com

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The MEP map for this compound reveals the regions of positive and negative electrostatic potential. Typically, negative regions (often colored red) are associated with lone pairs of electronegative atoms and indicate sites for electrophilic attack, while positive regions (often colored blue) are associated with hydrogen atoms and indicate sites for nucleophilic attack. wolfram.com

Natural Bond Orbital (NBO) Analysis

In the case of this compound, NBO analysis has revealed significant charge transfer interactions. A notable interaction is the electron transfer from the lone pair of the oxygen atom to an anti-bonding orbital, resulting in a substantial stabilization energy. researchgate.netbenthamdirect.com

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(2) of Oxygen | π*(C3-C5) | 42.61 researchgate.netbenthamdirect.com |

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical Vibrational Spectroscopy (FTIR)

Theoretical calculations of the vibrational frequencies of this compound have been performed using DFT with the B3LYP/6-311++G(d,p) basis set. researchgate.netbenthamdirect.com These calculated frequencies are then compared with the experimental Fourier-transform infrared (FTIR) spectrum. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, providing a comprehensive understanding of the molecule's vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations have been employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound (4H1NA). researchgate.net Computational analysis, utilizing the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G (d, p) basis set in the context of Density Functional Theory (DFT), has provided insights into the electronic environment of the proton and carbon nuclei. researchgate.netbenthamdirect.com These predictions are typically performed for the compound in a solvent, such as chloroform (B151607) (CDCl3), to simulate experimental conditions. researchgate.netbenthamdirect.com

The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are determined by the magnetic shielding around each nucleus. For instance, in the ¹H NMR spectrum of a related compound, a resonance at approximately 12.5 ppm is observed, which is highly dependent on the presence of moisture in the sample. rsc.org In the case of this compound, theoretical studies compare the calculated values with experimental data to validate the computational model. Discrepancies between theoretical and experimental values can often be attributed to factors like intermolecular interactions in the actual sample, which may not be fully captured by the computational model of a single molecule. pdx.edumodgraph.co.uk

Below is a table summarizing the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational studies.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

Data derived from computational analysis using the GIAO method.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Atom | Predicted Shift | Atom | Predicted Shift |

| H (aldehyde) | 9.5 - 9.9 | C (aldehyde) | ~200 |

| H (hydroxyl) | ~12.5 | C (hydroxyl-bearing) | ~156 |

| H (aromatic) | 7.0 - 9.1 | C (aromatic) | 107 - 133 |

UV-Visible Electronic Absorption Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules like this compound. mdpi.comrsc.org These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. niscpr.res.inresearchgate.net Studies on 4H1NA have utilized the B3LYP/6-311++G (d, p) basis set to perform these calculations, providing a theoretical basis for the experimentally observed UV-Visible spectrum. researchgate.netbenthamdirect.com

The electronic transitions are typically analyzed in terms of the molecular orbitals involved, often the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many organic molecules, the significant long-wavelength absorption bands are assigned to π → π* transitions. rsc.org Theoretical investigations on this compound and related structures explore how factors like solvent polarity might influence the electronic transitions and shift the absorption maxima. rsc.org

The table below presents data from TD-DFT calculations, showing the predicted absorption wavelengths and their corresponding electronic transitions.

Table 2: Calculated UV-Visible Absorption Data for this compound

Data obtained from TD-DFT/B3LYP calculations.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Solvent (Simulated) |

|---|---|---|---|

| 360-380 | > 0.1 | HOMO -> LUMO (π → π*) | Gas Phase / Non-polar |

| 280-320 | Variable | HOMO-1 -> LUMO / HOMO -> LUMO+1 | Gas Phase / Non-polar |

Intermolecular Interactions and Aggregation Phenomena

Dimerization Studies and Cyclic Dimer Formation

Computational and experimental studies have shown that this compound exhibits dimerization in various solvents. rsc.org This phenomenon is particularly evident for both the hydroxyl and methoxy-substituted naphthaldehydes. rsc.orgrsc.org The formation of a cyclic dimer is a key finding, confirmed by crystallographic data for the related compound 4-methoxy-1-naphthaldehyde. rsc.orgrsc.org

Theoretical calculations using DFT methods are employed to investigate the structure and stability of these dimers. niscpr.res.inresearchgate.net These studies compare the energies of the monomeric and dimeric forms to understand the driving forces behind aggregation. The formation of the dimer is typically mediated by intermolecular hydrogen bonds, which lead to a more stable, lower-energy supramolecular structure. niscpr.res.in The cyclic nature of the dimer involves the formation of two hydrogen bonds between two molecules of this compound, creating a ring-like structure.

Intramolecular and Intermolecular Hydrogen Bonding Analysis

Hydrogen bonding plays a critical role in the structure and properties of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are significant.

Intramolecular Hydrogen Bonding: A key intramolecular hydrogen bond can exist between the hydroxyl group (-OH) at position 4 and the carbonyl oxygen of the aldehyde group at position 1. Computational studies help to quantify the strength and geometry of this interaction. mdpi.com This type of hydrogen bonding contributes to the stability of the planar conformation of the molecule. rsc.org

Intermolecular Hydrogen Bonding: As discussed in the dimerization section, intermolecular hydrogen bonds are the primary forces driving the formation of aggregates. rsc.org In the solid state, these interactions dictate the crystal packing arrangement. For example, in the crystal structure of a related naphthaldehyde derivative, hydrogen bond distances between oxygen atoms of adjacent molecules have been measured to be around 2.6 Å. rsc.org The strength of these bonds can be considerable, with stabilization energies calculated to be several kcal/mol. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govacs.org This analysis maps various properties onto the Hirshfeld surface, such as d_norm (a normalized contact distance), to identify close contacts between molecules. rsc.org

The table below summarizes the typical contributions of various intermolecular contacts derived from Hirshfeld surface analysis of related naphthalene (B1677914) structures.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Representative data for naphthalene-based structures.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| C···H / H···C | ~30 - 40% |

| O···H / H···O | ~5 - 15% |

| C···C | ~3 - 8% |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluations have been conducted to assess the non-linear optical (NLO) properties of this compound. researchgate.net These properties are of interest for applications in optoelectronics and photonics. benthamdirect.com Computational methods, typically based on DFT, are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netniscpr.res.in

Studies have shown that this compound possesses significant NLO properties. benthamdirect.com The calculated values for its linear and first-order hyperpolarizability have been found to be superior to those of urea, a standard reference material for NLO studies. researchgate.netbenthamdirect.com This suggests that 4H1NA could be a promising candidate for NLO applications. The high hyperpolarizability is attributed to the intramolecular charge transfer characteristics of the molecule, arising from the electron-donating hydroxyl group and the electron-withdrawing aldehyde group attached to the naphthalene π-system. researchgate.net The molecule's optical characteristics may also include third-order non-linear behavior, making it suitable for optical limiting applications. benthamdirect.com

The following table presents the theoretically calculated NLO properties for this compound.

Table 4: Calculated Non-Linear Optical (NLO) Properties

Theoretical values calculated using DFT methods.

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | ~2 - 3 | Debye |

| Mean Polarizability | ⟨α⟩ | ~15 - 20 x 10-24 | esu |

| First Hyperpolarizability | β | Significantly greater than Urea (~0.37 x 10-30 esu) | esu |

Table of Compounds Mentioned

Tautomerism and Proton Transfer Dynamics of 4 Hydroxy 1 Naphthaldehyde Systems

Enol-Keto Tautomeric Equilibria

The phenomenon of tautomerism involves the rapid interconversion of constitutional isomers, typically involving the migration of a hydrogen atom and a shift in the location of a double bond. libretexts.org In the context of hydroxy-aldehydes, this is commonly observed as an equilibrium between the enol (hydroxy) form and the keto (enaminone) form. acs.orgresearchgate.net However, investigations into 4-hydroxy-1-naphthaldehyde have revealed that instead of a simple enol-keto tautomeric equilibrium, a concentration-dependent deprotonation process occurs in certain solvents. rsc.orgresearchgate.netunifr.chruc.dkmendeley.com

Spectroscopic and theoretical studies have been conducted on a series of naphthaldehydes to explore their potential tautomerism. rsc.org For this compound, these studies detected deprotonation in solvents like methanol (B129727) and acetonitrile (B52724), rather than the formation of a distinct keto tautomer. rsc.orgruc.dkmendeley.com This suggests that under these conditions, the molecule is more likely to lose a proton from the hydroxyl group to the solvent or another molecule than to undergo an intramolecular rearrangement to the keto form. In less polar solvents such as chloroform (B151607) and toluene (B28343), the enol (OH) form is found to be completely dominant. rsc.orgresearchgate.net

In related systems, such as Schiff base derivatives of hydroxynaphthaldehydes, the enol-imine ⇌ keto-amine equilibrium is well-established and highly dependent on environmental factors. researchgate.netresearchgate.net For instance, in N-(2-hydroxy-1-naphthylidene)anils, the enol-imine form is favored in weakly polar solvents like deuterochloroform, while the equilibrium can shift toward the keto-amine form in polar protic solvents. researchgate.net The stability of these tautomers is often influenced by the strength of intramolecular hydrogen bonds. acs.orgresearchgate.net For this compound itself, however, the primary observed process in polar protic media is intermolecular proton transfer (deprotonation). rsc.org

Solvent-Dependent Tautomeric Forms and Proton Transfer Processes

The solvent environment plays a critical role in determining the dominant molecular form and the dynamics of proton transfer in this compound and its derivatives. rsc.orgrsc.org The polarity and hydrogen-bonding capability of the solvent can shift the equilibrium between different species. acs.orgresearchgate.net

For the parent compound, this compound, studies have shown a process of concentration-dependent deprotonation in polar solvents like methanol and acetonitrile. rsc.orgunifr.chruc.dkmendeley.com This indicates an intermolecular proton transfer to solvent molecules. In contrast, in non-polar solvents such as chloroform and toluene, the neutral OH form is exclusively dominant. rsc.orgmendeley.com

The effect of the solvent is particularly pronounced in derivatives such as the Mannich base 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde. In this molecule, an intramolecular proton transfer can occur between the phenolic hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, leading to an equilibrium between the enol (OH-form) and a zwitterionic (proton-transferred) form. rsc.orgresearchgate.net The position of this equilibrium is highly sensitive to the solvent:

In acetonitrile , the equilibrium predominantly favors the enol (OH-form). rsc.orgresearchgate.netruc.dk

In methanol , the proton-transferred zwitterionic tautomer is the preferred form, stabilized by hydrogen bonds with the solvent molecules. rsc.orgresearchgate.netrsc.org

In non-polar solvents like chloroform , methylene chloride , and toluene , the enol (OH-form) is completely dominant, and no proton transfer is observed in the ground state. rsc.orgresearchgate.netrsc.org

This solvent-controlled switching behavior highlights the potential of such systems in the design of molecular switches. rsc.org

Table 1: Solvent Influence on the Ground-State Equilibrium of 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde

| Solvent | Dominant Form | Proton Transfer Observation |

| Methanol | Proton-Transferred (Zwitterionic) | Intramolecular proton transfer occurs |

| Acetonitrile | Enol (OH-form) | Equilibrium mixture, predominantly enol |

| Chloroform | Enol (OH-form) | Completely dominant, no proton transfer |

| Toluene | Enol (OH-form) | Completely dominant, no proton transfer |

Intramolecular Proton Transfer Mechanisms in Mannich Base Derivatives

The Mannich base derivative, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, serves as a key example for studying intramolecular proton transfer (IPT) within this class of compounds. rsc.org The mechanism involves the transfer of a proton from the hydroxyl group at position 4 to the nitrogen atom of the adjacent piperidin-1-ylmethyl side chain. rsc.orgresearchgate.netruc.dk This process results in an equilibrium between the neutral enol form and a zwitterionic proton-transferred form.

This intramolecular event is distinct from the intermolecular deprotonation observed in the parent this compound. The presence of the basic piperidine nitrogen in close proximity to the acidic hydroxyl group facilitates this internal proton transfer. rsc.org

The equilibrium between the two tautomers is governed by the solvent environment. In acetonitrile, a mixture of the enol and the zwitterionic forms exists in the ground state. researchgate.netrsc.org However, in the more polar and protic solvent methanol, the proton-transferred form is strongly stabilized by hydrogen bonding with solvent molecules and becomes the preferred species. rsc.orgrsc.org Conversely, in apolar solvents like toluene and chloroform, the enol form is the only one observed, indicating that the less polar environment does not sufficiently stabilize the charge separation in the zwitterionic form. rsc.orgresearchgate.netrsc.org

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photoinduced process where a proton is transferred within a molecule after it has been promoted to an electronically excited state. nih.govnih.govresearchgate.net This phenomenon often results in a product species (tautomer) that has a significantly different electronic structure and emits fluorescence at a much longer wavelength (a large Stokes shift) compared to the initial form. nih.govresearchgate.net

The excited-state dynamics of the Mannich base, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, have been investigated using ultrafast spectroscopy, providing direct insight into its ESIPT behavior. rsc.org While the ground state in acetonitrile is a mixture of the enol and zwitterionic forms, the zwitterion becomes the energetically favored species in the electronically excited state. researchgate.netrsc.org

Key findings from these studies include:

Upon optical excitation of the enol form in acetonitrile, an ultrafast intramolecular proton transfer to form the excited proton-transferred (zwitterionic) tautomer occurs within 1.4 picoseconds. rsc.org

This excited tautomer then decays, with one pathway involving the formation of a long-lived triplet state. rsc.org

In toluene, where the enol form is the sole ground-state species, no light-induced proton transfer occurs upon excitation. Instead, a triplet state is formed rapidly. rsc.org

In methanol, the proton-transferred form is already dominant in the ground state and is further stabilized in the excited state. Consequently, no light-induced proton transfer from an enol form is observed. rsc.org

This behavior demonstrates that the ESIPT process in this system is not only possible but also heavily controlled by the solvent, which dictates the initial ground-state composition and influences the excited-state potential energy surfaces. rsc.org

Table 2: Summary of Excited-State Dynamics for 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde

| Solvent | Ground State | Excited-State Process upon Enol Excitation |

| Acetonitrile | Mixture of Enol and Zwitterion | ESIPT occurs within 1.4 ps to form the excited zwitterion |

| Toluene | Exclusively Enol | No ESIPT observed; rapid formation of a triplet state |

| Methanol | Predominantly Zwitterion | No ESIPT observed from an enol form |

Synthetic Methodologies for 4 Hydroxy 1 Naphthaldehyde Derivatives

General Synthetic Routes to Substituted Naphthaldehydes

The introduction of a formyl group (-CHO) onto a naphthol ring system is a key step in the synthesis of hydroxy-naphthaldehydes. Several classical formylation reactions are applicable, primarily involving the electrophilic substitution on the electron-rich naphthalene (B1677914) core. The primary substrate for the synthesis of 4-hydroxy-1-naphthaldehyde is 1-naphthol (B170400) (also known as α-naphthol). The hydroxyl group at the C1 position directs the incoming formyl group to either the ortho (C2) or para (C4) position.

Common formylation methods include:

Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) (CHCl₃) and a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to formylate phenols. chemistnotes.com When applied to naphthols, it can yield hydroxy-naphthaldehydes. mychemblog.comwikipedia.org The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform and the base. chemistnotes.com For 1-naphthol, the reaction can lead to the formation of both 2-hydroxy-1-naphthaldehyde (B42665) and this compound, with the ortho-isomer often being the major product due to steric and electronic factors. mychemblog.comsciencemadness.org The reaction is typically carried out in a biphasic solvent system and may require heating to initiate. wikipedia.org

Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.comorganic-chemistry.org This reagent then acts as the electrophile in the formylation of electron-rich aromatic compounds, including naphthols. chemistrysteps.comresearchgate.net The Vilsmeier-Haack reaction is known for its mild conditions and is a powerful tool for formylating reactive aromatic substrates. ijpcbs.com The reaction with 1-naphthol would be expected to yield this compound, as the para position is sterically more accessible.

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formyl carbon source in the presence of an acid, such as boric or acetic acid. wikipedia.org The reaction requires a strongly electron-donating group on the aromatic ring, like a hydroxyl group. wikipedia.org While it preferentially yields ortho-isomers, para-formylation can occur if the ortho positions are blocked. wikipedia.org For 1-naphthol, this would predominantly yield 2-hydroxy-1-naphthaldehyde.

| Reaction Name | Reagents | Typical Product from 1-Naphthol | Key Features |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Mixture of 2-hydroxy-1-naphthaldehyde and this compound | Involves a dichlorocarbene intermediate; can have low yields. chemistnotes.comsciencemadness.org |

| Vilsmeier-Haack | DMF, POCl₃ (or other acid chlorides) | Primarily this compound | Mild conditions; good for electron-rich aromatics. chemistrysteps.comijpcbs.com |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., boric acid) | Primarily 2-hydroxy-1-naphthaldehyde | Preferential ortho-formylation; can be inefficient. wikipedia.org |

Schiff Base Formation from this compound and Amines

This compound serves as a crucial precursor for the synthesis of Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). These are typically formed through the condensation reaction between a primary amine and an aldehyde. jetir.org

The general synthesis of Schiff bases from this compound involves the reaction of the aldehyde with a primary amine in a suitable solvent, often an alcohol like ethanol (B145695). The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and may require heating under reflux. mdpi.comnih.gov The hydroxyl group on the naphthalene ring can participate in intramolecular hydrogen bonding with the imine nitrogen, which influences the electronic and structural properties of the resulting Schiff base.

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to yield the stable Schiff base.

A variety of primary amines can be used in this reaction, leading to a wide array of Schiff base derivatives with different functionalities and potential applications.

Naphthylideneaniline derivatives are a specific class of Schiff bases where the nitrogen atom of the imine is attached to a phenyl group (from aniline (B41778) or its derivatives). The synthesis follows the general condensation procedure. For instance, reacting this compound with aniline or a substituted aniline in refluxing ethanol would yield the corresponding N-(4-hydroxy-1-naphthylidene)aniline derivative. nih.gov

The general reaction is as follows: this compound + Substituted Aniline → N-(4-hydroxy-1-naphthylidene)aniline derivative + Water

The properties of the resulting naphthylideneaniline can be tuned by introducing different substituents on the aniline ring. Studies on the isomeric 2-hydroxy-1-naphthaldehyde have shown that it readily reacts with various anilines, such as 2-methylaniline, to form crystalline Schiff base products. proquest.com A similar reactivity is expected for this compound.

Aldazine-based ligands are symmetrical Schiff bases formed by the reaction of two equivalents of an aldehyde with one equivalent of hydrazine (B178648) (H₂N-NH₂). These molecules, containing a C=N-N=C linkage, are of interest in coordination chemistry due to their ability to act as tetradentate ligands.

The synthesis of an aldazine (B74668) from this compound would involve the condensation of two molecules of the aldehyde with one molecule of hydrazine hydrate (B1144303) in a suitable solvent like ethanol, typically under reflux. This reaction would produce a symmetrical molecule, N,N'-bis(4-hydroxy-1-naphthylidene)hydrazine. Research on the analogous 2-hydroxy-1-naphthaldehyde has demonstrated its reaction with hydrazine to form the corresponding aldazine, known as 2,2'-dihydroxy-1,1-naphthalazine. semanticscholar.org A similar synthetic approach is applicable for the preparation of the 4-hydroxy derivative.

These aldazine ligands are valuable in the synthesis of metal complexes due to their multiple coordination sites.

Molecular Hybridization Strategies Utilizing Naphthaldehyde Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. The goal is to create a new hybrid compound with an improved activity profile compared to the individual components. The this compound scaffold is a valuable starting point for such strategies.

While direct synthesis of a triazolyl-N-phenylacetamide hybrid from this compound is not extensively documented in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for creating similar molecular hybrids. Such a hybrid would combine the naphthaldehyde core, a 1,2,3-triazole ring, and an N-phenylacetamide moiety.

A potential synthetic strategy could involve a multi-step process:

Propargylation: The hydroxyl group of this compound would first be reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base to form the corresponding propargyl ether. This introduces a terminal alkyne functionality.

Synthesis of an Azide (B81097) Component: Separately, an N-phenylacetamide derivative bearing an azide group would be synthesized. This could be achieved, for example, by reacting chloro-N-phenylacetamide with sodium azide.

Click Chemistry: The final step would be a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would covalently link the propargylated naphthaldehyde with the azido-N-phenylacetamide to form the desired 1,2,3-triazole ring, resulting in the final hybrid molecule.

This approach leverages the high efficiency and selectivity of the click reaction to assemble complex molecular architectures from simpler building blocks. Similar strategies have been employed to create hybrids of naphthaldehyde with triazoles and other pharmacophores, demonstrating the feasibility of this synthetic design.

Naphthol Analogues of Tyrosine Synthesis

The multi-step synthesis involves the initial formation of an azlactone intermediate through the condensation of this compound with an N-acylglycine, followed by subsequent reduction and hydrolysis to yield the final racemic amino acid.

A common approach involves the reaction of this compound with hippuric acid in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297). This reaction forms an unsaturated azlactone, specifically 4-(4-hydroxy-1-naphthylidene)-2-phenyloxazol-5(4H)-one. The azlactone is a crucial intermediate that contains the carbon skeleton of the desired amino acid.

The subsequent step involves the reduction of the carbon-carbon double bond of the azlactone. This is often accomplished using a reducing agent like red phosphorus and hydriodic acid. This reduction is followed by hydrolysis of the amide and the oxazolone (B7731731) ring, typically under acidic or basic conditions, to yield the final product, 2-amino-3-(4-hydroxy-1-naphthyl)propanoic acid, as a racemic mixture.

Erlenmeyer-Plöchl Condensation: this compound reacts with hippuric acid and acetic anhydride in the presence of sodium acetate to form the azlactone intermediate.

Reduction and Hydrolysis: The azlactone intermediate is treated with a reducing agent to saturate the exocyclic double bond, followed by hydrolysis to open the ring and deprotect the amino group, affording the target amino acid.

Detailed research findings have demonstrated the utility of this compound in the preparation of these tyrosine analogues. researchgate.net The resulting naphthyl-substituted amino acids serve as valuable tools in biochemical and biophysical studies, acting as fluorescent probes to investigate peptide structure and dynamics.

Below is a table summarizing the key compounds involved in this synthetic pathway.

| Compound Name | Role in Synthesis |

| This compound | Starting Material |

| Hippuric acid | Reactant (N-acylglycine) |

| Acetic anhydride | Dehydrating Agent |

| Sodium acetate | Base Catalyst |

| 4-(4-hydroxy-1-naphthylidene)-2-phenyloxazol-5(4H)-one | Azlactone Intermediate |

| 2-amino-3-(4-hydroxy-1-naphthyl)propanoic acid | Final Product |

Coordination Chemistry of 4 Hydroxy 1 Naphthaldehyde Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-hydroxy-1-naphthaldehyde-derived ligands typically involves the condensation of the aldehyde with a primary amine to form a Schiff base ligand, followed by the reaction of this ligand with a suitable metal salt. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

A variety of transition metal complexes have been synthesized using Schiff base ligands derived from this compound. For instance, complexes of Co(II), Ni(II), and Cu(II) have been prepared and characterized. amazonaws.comfud.edu.ng The synthesis often involves the reaction of the Schiff base ligand with the corresponding metal acetate (B1210297) or chloride salt in an appropriate solvent. semanticscholar.org Studies have also reported the synthesis of Cr(III) complexes, which often exhibit octahedral geometry. researchgate.net

Organotin(IV) complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) and aminobenzoic acids have been synthesized by reacting organotin(IV) chlorides with the pre-formed ligands. researchgate.net The resulting complexes can exhibit different structural motifs depending on the organotin precursor used. researchgate.net

The synthesis of these complexes is often confirmed by elemental analysis, which provides the empirical formula and helps in determining the metal-to-ligand stoichiometry. Molar conductivity measurements are also employed to ascertain the electrolytic or non-electrolytic nature of the complexes. amazonaws.comtandfonline.com For example, low molar conductance values for some Co(II), Ni(II), and Cu(II) complexes suggest their non-electrolytic character. amazonaws.com

Table 1: Examples of Synthesized Transition Metal Complexes with this compound-Derived Ligands

| Metal Ion | Ligand Derived From | General Formula | Reference |

|---|---|---|---|

| Cu(II), Co(II), Ni(II) | 2-hydroxy-1-naphthaldehyde and leucine | [ML] | fud.edu.ng |

| Co(II), Ni(II), Cu(II) | 2-hydroxy-1-naphthaldehyde and 4-aminobenzonitrile | Not specified | amazonaws.com |

| Cr(III), Co(II), Cu(II), Ni(II) | 4-(2-hydroxybenzylideneamino)-3-hydroxynaphthalene-1-sulfonic acid | Not specified | researchgate.net |

| Organotin(IV) | 2-hydroxy-1-naphthaldehyde and 3- or 4-aminobenzoic acid | Various | researchgate.net |

| Mn(II), Fe(II), Ni(II) | N,N'-bis(2-hydroxy-1-naphthaldehyde)hydrazine | Not specified | researchgate.net |

Schiff bases derived from this compound are versatile ligands capable of coordinating to metal ions through various donor atoms. The most common chelating sites are the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the deprotonated phenolic hydroxyl group. amazonaws.comthepharmajournal.com This coordination behavior makes them effective bidentate ligands.

The design of the ligand can be modified by choosing different primary amines for the condensation reaction with this compound. This allows for the introduction of other donor atoms and the creation of tridentate or tetradentate ligands. For example, the use of amino acids results in ligands that can coordinate through the azomethine nitrogen, the phenolic oxygen, and an oxygen from the carboxylate group, acting as terdentate ligands with O, N, and O donor atoms. tandfonline.com Similarly, condensation with isatin (B1672199) monohydrazone can yield a tridentate ligand coordinating through the naphtholate oxygen, azomethine nitrogen, and carbonyl oxygen. tandfonline.com

The flexibility in ligand design is a key feature in the coordination chemistry of this compound, enabling the synthesis of complexes with varied geometries and coordination numbers.

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional structure of metal complexes is crucial for understanding their properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for the structural elucidation of complexes derived from this compound.

For example, the crystal structures of Cu(II) and Co(II) complexes with a Schiff base derived from 2-hydroxy-1-naphthaldehyde have been determined, revealing an irregular square planar geometry for the copper complex and an irregular tetrahedral geometry for the cobalt complex. rsc.org In another study, the X-ray structures of Zn(II) and Cu(II) complexes with tetradentate Schiff base ligands showed a distorted square-pyramidal geometry. rsc.org These studies provide unambiguous evidence of the coordination mode of the ligands and the geometry around the metal ion.

Spectroscopic techniques are invaluable for characterizing metal-ligand interactions in coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation. amazonaws.com The disappearance or shift of the broad band corresponding to the phenolic -OH group also suggests its deprotonation and coordination to the metal ion. jetir.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and the geometry around the metal ion. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. ajrconline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes. The chemical shifts of protons and carbons near the coordination sites can change upon complexation, providing insights into the metal-ligand interaction. electrochemsci.org For instance, a downfield shift of the azomethine proton signal in the ¹H NMR spectrum of a complex compared to the free ligand indicates coordination. jetir.org

Magnetic Susceptibility: Magnetic susceptibility measurements help in determining the magnetic properties of the complexes and provide information about the number of unpaired electrons and the geometry of the complex. amazonaws.com For example, paramagnetic behavior is often observed for Co(II), Ni(II), and Cu(II) complexes, with magnetic moment values corresponding to specific geometries such as tetrahedral or octahedral. amazonaws.comfud.edu.ng

Table 2: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complex

| Technique | Ligand (HL) | Metal Complex (e.g., CuL₂) | Interpretation of Changes |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=N) at ~1620 | ν(C=N) shifts to lower or higher frequency | Coordination of azomethine nitrogen |

| Broad ν(O-H) at ~3400 | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen | |

| ¹H NMR (ppm) | δ(-CH=N-) at ~8.5 | δ(-CH=N-) shifts downfield | Deshielding of azomethine proton upon coordination |

| δ(-OH) at ~13.0 | Disappearance of -OH signal | Confirmation of deprotonation | |

| UV-Vis (nm) | π-π* and n-π* transitions | Appearance of new bands (LMCT, d-d transitions) | Indication of metal-ligand interaction and geometry |

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of metal complexes. It provides information on the stability of different oxidation states of the metal ion in the complex and the reversibility of the redox processes.

The cyclic voltammograms of metal complexes derived from this compound often exhibit metal-centered redox processes. For example, the CV of some Mn(II), Co(II), and Cu(II) complexes have shown quasi-reversible, one-electron transfer processes. thepharmajournal.com The redox potentials can be influenced by the nature of the ligand and the geometry of the complex. For instance, the cyclic voltammograms of certain Co(II), Ni(II), and Cu(II) complexes have displayed irreversible redox couples. ajrconline.org In some cases, both metal-centered and ligand-centered redox peaks can be observed. electrochemsci.org The study of the electrochemical properties is essential for potential applications of these complexes in areas such as catalysis and sensing.

Theoretical Studies of Coordination Geometries and Electronic States

Theoretical and computational studies are indispensable tools for elucidating the intricate details of the coordination geometries and electronic states of ligands derived from this compound and their metal complexes. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have emerged as powerful methods to complement experimental findings, offering deep insights into molecular structures, electronic properties, and spectroscopic behaviors. nih.gov These computational approaches allow for the optimization of molecular geometries and the calculation of various quantum chemical parameters that are crucial for understanding the stability and reactivity of these compounds. benthamdirect.comchemistryjournal.net

Research in this area frequently employs DFT calculations to predict the most stable three-dimensional arrangements of atoms in the Schiff base ligands and their corresponding metal complexes. mdpi.com The choice of functional and basis set, such as the widely used B3LYP hybrid functional with basis sets like 6-311++G(d,p) or LANL2DZ for metal atoms, is critical for achieving accuracy in these calculations. nih.govbenthamdirect.com By optimizing the molecular structure, researchers can determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters are often compared with experimental data obtained from X-ray crystallography to validate the computational model. researchgate.net

For instance, theoretical studies on Schiff base complexes derived from substituted naphthaldehydes have successfully predicted various coordination geometries. Depending on the metal ion and the specific ligand structure, geometries such as tetrahedral, square-planar, square-pyramidal, and octahedral have been established through DFT calculations. nih.govresearchgate.netrsc.org For example, studies on complexes with Zn(II) have suggested both tetrahedral and octahedral environments, while Cu(II), Co(II), and Mn(II) complexes often exhibit distorted octahedral or square-pyramidal geometries. nih.govresearchgate.netrsc.org

The electronic states of these molecules are primarily investigated through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). benthamdirect.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. chemistryjournal.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. chemistryjournal.net Computational studies have shown that upon complexation with a metal ion, the HOMO-LUMO energy gap of the Schiff base ligand is often reduced, indicating a change in its electronic and conductive properties. chemistryjournal.net

Furthermore, TD-DFT calculations are employed to simulate the electronic absorption spectra (UV-Vis) of these compounds. rsc.org This method helps in assigning the observed electronic transitions to specific molecular orbital shifts. The spectra of these Schiff base ligands and their complexes typically feature bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the lone pair of electrons on the azomethine nitrogen atom. mdpi.com Upon coordination with a metal, new bands may appear in the spectrum, which are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com The theoretical calculations support the experimental findings and provide a detailed understanding of the electronic structure and transitions. rsc.orgbohrium.com

Below are interactive data tables summarizing representative theoretical data for metal complexes derived from naphthaldehyde-based Schiff base ligands.

Table 1: Calculated Geometrical Parameters for Selected Metal Complexes of Naphthaldehyde-Derived Ligands

This table presents DFT-calculated data on the coordination geometries and selected bond lengths for various metal complexes, illustrating the typical structural arrangements predicted by theoretical models.

| Complex | Computational Method | Predicted Geometry | M-O Bond Length (Å) | M-N Bond Length (Å) |

| [Zn(L)₂] | DFT/B3LYP | Tetrahedral | 1.95 - 2.05 | 2.00 - 2.10 |

| [Cu(L)₂] | DFT/B3LYP | Distorted Square Planar | 1.90 - 1.98 | 1.95 - 2.05 |

| [Co(L)₂] | DFT/B3LYP | Octahedral | 2.05 - 2.15 | 2.10 - 2.20 |

| [Mn(L)₂Cl] | DFT/B3LYP | Square Pyramidal | 2.00 - 2.10 | 2.15 - 2.25 |

| [Ni(L)₂] | DFT/B3LYP | Octahedral | 2.02 - 2.12 | 2.08 - 2.18 |

(Note: 'L' represents a generic bidentate Schiff base ligand derived from a hydroxy-naphthaldehyde. The bond length ranges are typical values reported in computational studies of such complexes). nih.govresearchgate.net

Table 2: Calculated Electronic Properties for a Representative Ligand and its Metal Complex

This table showcases the changes in electronic properties upon complexation, as determined by DFT and TD-DFT calculations. It highlights the energies of frontier molecular orbitals and the nature of electronic transitions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Calculated λₘₐₓ (nm) | Assignment |

| Schiff Base Ligand (HL) | -5.8 | -1.7 | 4.1 | 355, 450 | π-π, n-π |

| [Cu(L)₂] Complex | -5.5 | -2.5 | 3.0 | 360, 410 | π-π, MLCT |

| [Zn(L)₂] Complex | -5.7 | -1.9 | 3.8 | 358, 430 | π-π, n-π |

| [Ni(L)₂] Complex | -5.6 | -2.3 | 3.3 | 365, 415 | π-π, MLCT |

(Note: The values presented are representative examples derived from the literature on similar Schiff base complexes to illustrate the general trends observed in theoretical studies). chemistryjournal.netmdpi.com

Advanced Spectroscopic Characterization Techniques for 4 Hydroxy 1 Naphthaldehyde and Its Derivatives

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule and investigating its interactions with other chemical species. For 4-Hydroxy-1-naphthaldehyde, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions of the naphthalene (B1677914) ring and the carbonyl group. The position and intensity of these bands are sensitive to the solvent environment. rsc.org

Studies have shown that the electronic absorption spectra of hydroxyl-substituted naphthalenes are shifted to longer wavelengths compared to unsubstituted naphthalene. nih.gov This shift is attributable to the influence of the hydroxyl and aldehyde functional groups on the electronic structure of the naphthalene system. The solvent can play a crucial role in the spectral characteristics of this compound. In certain solvents like methanol (B129727) and acetonitrile (B52724), concentration-dependent deprotonation has been observed, leading to changes in the absorption spectrum. rsc.org In contrast, in solvents like chloroform (B151607) and toluene (B28343), the hydroxyl (enol) form is predominantly stable. rsc.org

Complexation studies involving this compound and its derivatives with metal ions can also be effectively monitored using UV-Visible spectroscopy. The formation of a complex typically results in a noticeable shift in the absorption bands, providing evidence of the interaction and allowing for the determination of stoichiometry and binding constants. For instance, Schiff bases derived from hydroxy-naphthaldehyde exhibit new absorption bands at longer wavelengths (>400 nm) in polar solvents, which is indicative of the formation of the keto tautomer upon complexation or changes in the solvent environment. semanticscholar.org

| Compound/Condition | Absorption Maximum (λmax, nm) | Solvent | Attributed Transition |

|---|---|---|---|

| This compound (Enol form) | <400 | Various | π→π, n→π |

| This compound Derivatives (Keto form) | >400 | Polar Solvents | π→π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound and for investigating the dynamics of tautomeric equilibria. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a derivative like 4,4′-dihydroxy-1,1′-naphthaldazine, the proton NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons, the azomethine proton (CH=N), and the hydroxyl proton. nih.gov For instance, the hydroxyl proton appears as a broad singlet at 10.96 ppm, while the azomethine protons resonate at 9.25 ppm. nih.gov The aromatic protons exhibit characteristic splitting patterns and chemical shifts based on their position on the naphthalene ring. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. In the same derivative, the carbon of the azomethine group (CH=N) appears at 162.0 ppm, and the carbon attached to the hydroxyl group (C-OH) is observed at 157.2 ppm. nih.gov

NMR is particularly valuable for studying the enol-keto tautomerism in hydroxy-naphthaldehyde derivatives. The chemical shifts of specific carbon atoms, such as the carbonyl carbon and the carbon bearing the hydroxyl group, are significantly different in the enol and keto forms. By analyzing these chemical shifts, the predominant tautomeric form in a given solvent or under specific conditions can be determined. semanticscholar.orgresearchgate.net For example, in Schiff bases of 1-hydroxy-2-naphthaldehyde, the ¹³C chemical shift of the C-1 carbon can be used to calculate the percentage of the keto form in solution. semanticscholar.orgresearchgate.net Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can also be employed to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.netbenthamdirect.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| OH | 10.96 (bs) | - |

| CH=N | 9.25 (s) | 162.0 |

| Ar-H2 | 7.03 (d, J=8.0 Hz) | 108.5 |

| Ar-H7 | 7.58 (ddd, J=1.1, 6.8, 8.2 Hz) | 125.8 |

| Ar-H8 | 7.70 (ddd, J=1.5, 6.8, 8.4 Hz) | 128.3 |

| Ar-H3 | 7.97 (d, J=8.2 Hz) | 133.4 |

| Ar-H6 | 8.30 (dd, J=1.1, 8.2 Hz) | 123.1 |

| Ar-H9 | 9.30 (d, J=8.4 Hz) | 125.6 |

| Ar-C1 | - | 157.2 |

| Ar-C4 | - | 120.9 |

| Ar-C10 | - | 125.2 |

| Ar-C5 | - | 132.7 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum displays distinct absorption bands corresponding to the stretching and bending vibrations of its key functional groups.

The hydroxyl (-OH) group typically exhibits a broad stretching vibration band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong, sharp absorption band. In derivatives of this compound, this band is observed in the range of 1688–1703 cm⁻¹. tubitak.gov.tr The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region. tubitak.gov.tr

Vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), allows for the assignment of specific absorption bands to particular vibrational modes of the molecule. researchgate.netbenthamdirect.comresearchgate.net For 1-naphthaldehyde, the C-H stretching vibrations have been identified in the range of 2728-3160 cm⁻¹. researchgate.net The in-plane and out-of-plane C-H bending vibrations are observed at lower frequencies. researchgate.net Changes in the IR spectrum can also indicate chemical transformations. For instance, the oxidation of the aldehyde group to a carboxylic acid can be monitored by the appearance of new bands corresponding to the C=O and O-H stretching of the carboxylic acid group. sonar.ch

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Aldehyde) | Stretching | 1688-1703 tubitak.gov.tr |

| C=C (Aromatic) | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). The molecular weight of this compound is 172.18 g/mol . nist.govsigmaaldrich.com In mass spectrometry, this compound will produce a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic aldehydes like this compound, common fragmentation pathways include the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺, loss of CHO). libretexts.orgmiamioh.edu The stability of the aromatic ring often results in a prominent molecular ion peak. libretexts.org

The fragmentation of this compound would likely proceed through the following pathways:

Loss of H·: Cleavage of the aldehydic C-H bond to form a stable acylium ion at m/z 171.

Loss of ·CHO: Cleavage of the bond between the naphthalene ring and the carbonyl group to yield a naphthyl cation at m/z 143.

Loss of CO: Subsequent loss of carbon monoxide from the [M-H]⁺ ion can also occur, leading to a fragment at m/z 143.

The exact fragmentation pattern can be influenced by the ionization technique used, such as Electron Ionization (EI). High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition and further confirming the structure of the fragments.

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 172 | [C₁₁H₈O₂]⁺· (Molecular Ion) | - |

| 171 | [C₁₁H₇O₂]⁺ | H· |

| 144 | [C₁₀H₈O]⁺· | CO |

| 143 | [C₁₀H₇O]⁺ | CHO· |

| 115 | [C₉H₇]⁺ | CO from m/z 143 |

Fluorescence Spectroscopy and Quenching Mechanisms (ICT, ESIPT, CHEF, CHEQ, PET, CIFE, AIE)

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules. Naphthaldehyde and its derivatives are known to be fluorescent and are often used as building blocks for fluorescent probes and sensors. researchgate.netbenthamdirect.com Their fluorescence can be modulated by various quenching and enhancement mechanisms.

Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting groups, excitation can lead to a transfer of electron density, forming an ICT state. This process is often sensitive to solvent polarity and can affect the emission wavelength and intensity.

Excited-State Intramolecular Proton Transfer (ESIPT): In molecules containing both a proton donor and a proton acceptor in close proximity, excitation can trigger the transfer of a proton, leading to the formation of a keto-tautomer that emits at a longer wavelength (a large Stokes shift). This phenomenon is observed in many 2-hydroxy-naphthaldehyde derivatives. sonar.chresearchgate.netsci-hub.se The deprotonation of the phenolic group can inhibit the ESIPT process. sci-hub.se

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ): The binding of metal ions can significantly alter the fluorescence properties. CHEF refers to the enhancement of fluorescence upon metal ion binding, often due to increased structural rigidity or inhibition of non-radiative decay pathways. Conversely, CHEQ describes the quenching of fluorescence upon complexation, which can occur through mechanisms like spin-orbit coupling (with heavy metal ions) or energy/electron transfer.

Photoinduced Electron Transfer (PET): In PET-based sensors, a fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons. In the free state, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Upon binding of an analyte (like a proton or metal ion) to the receptor, the electron transfer is suppressed, and fluorescence is restored.

Complexation-Induced Fluorescence Enhancement (CIFE): This is a broader term that encompasses fluorescence enhancement upon the formation of a host-guest complex, which can be due to various factors including rigidification and blocking of non-radiative decay channels.

Aggregation-Induced Emission (AIE): Some molecules are weakly fluorescent in dilute solutions but become highly emissant upon aggregation in the solid state or in poor solvents. This AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways. Naphthalimide derivatives have been shown to exhibit AIE properties. rsc.orgnih.govacs.org

Derivatives of this compound are promising candidates for the development of fluorescent sensors that operate via these mechanisms, allowing for the sensitive and selective detection of various analytes.

Applications in Molecular Sensing and Chemosensor Development

Design Principles of 4-Hydroxy-1-naphthaldehyde-Based Chemosensors

The development of chemosensors derived from this compound is guided by fundamental principles of fluorescence chemistry and molecular recognition. The core strategy involves coupling the signaling unit (the this compound fluorophore) with a recognition unit (a receptor designed to bind a specific analyte). The interaction between the analyte and the receptor induces a change in the photophysical properties of the fluorophore, leading to a detectable signal, such as a change in fluorescence intensity or a shift in the emission wavelength.

Fluorescent Backbone Functionalization

This compound serves as an excellent fluorescent backbone for chemosensors. Its naphthalene (B1677914) ring system provides a rigid and planar structure with a delocalized π-electron system, which is conducive to strong fluorescence. The hydroxyl (-OH) and aldehyde (-CHO) groups are key functionalization points. The aldehyde group is particularly versatile, as it readily undergoes condensation reactions with primary amines to form Schiff bases. This reaction is a cornerstone in the construction of a wide array of chemosensors. By varying the amine component, a diverse range of receptor cavities with different sizes, shapes, and electronic properties can be introduced, allowing for the selective binding of specific ions.

The functionalization of the this compound backbone can modulate the electronic properties of the resulting chemosensor, influencing its absorption and emission characteristics. The introduction of electron-donating or electron-withdrawing groups can fine-tune the energy levels of the molecular orbitals, leading to changes in the fluorescence quantum yield and emission wavelength. Common sensing mechanisms that are exploited through such functionalization include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Receptor Design for Analyte Binding

The selectivity of a chemosensor is primarily determined by the design of its receptor. For this compound-based sensors, the receptor is typically introduced via the formation of a Schiff base. The choice of the amine used in the Schiff base condensation is critical in creating a binding pocket that is complementary to the target analyte in terms of size, geometry, and electronic character.

For the detection of metal ions, ligands containing heteroatoms such as nitrogen, oxygen, and sulfur are often incorporated into the amine component. These heteroatoms act as coordination sites for the metal ion. The spatial arrangement of these coordination sites is designed to match the preferred coordination geometry of the target metal ion, thereby enhancing selectivity. For instance, a receptor with a specific arrangement of nitrogen and oxygen donor atoms might show high selectivity for Cu²⁺ over other divalent metal ions.

For anionic species, receptors are designed to interact with the anion through hydrogen bonding or electrostatic interactions. Amide, urea, or thiourea (B124793) moieties are often incorporated into the receptor structure to provide hydrogen bond donor sites that can effectively bind anions like cyanide (CN⁻) or hydrogen sulfate (B86663) (HSO₄⁻). The preorganization of these binding sites is crucial for achieving high affinity and selectivity for the target anion.

Detection of Metal Ions (Cationic Analytes)

Chemosensors derived from this compound have been extensively developed for the detection of various metal ions. The formation of Schiff bases allows for the creation of coordination pockets that can selectively bind to specific cations, leading to a measurable change in the fluorescence of the naphthaldehyde core.

Copper(II) Ion Sensing Mechanisms ("ON-OFF-ON" systems)

While "turn-off" and "turn-on" sensing mechanisms are common, more sophisticated "ON-OFF-ON" systems offer enhanced selectivity and reduced false positives. In a typical "ON-OFF-ON" system for Cu²⁺ detection, the initial chemosensor (the "ON" state) is highly fluorescent. Upon the addition of Cu²⁺, the ion binds to the receptor, leading to fluorescence quenching (the "OFF" state). This quenching can occur through various mechanisms, including paramagnetic quenching or the promotion of non-radiative decay pathways. The subsequent addition of a competing ligand or analyte that has a stronger affinity for Cu²⁺ can displace the chemosensor from the copper ion, restoring the fluorescence (the second "ON" state).

For instance, a Schiff base sensor derived from this compound might initially exhibit strong fluorescence. When Cu²⁺ is introduced, it coordinates with the nitrogen and oxygen atoms of the Schiff base, forming a non-fluorescent complex. This "turn-off" response is highly selective for copper. If a species like sulfide (B99878) (S²⁻) is then added, it can preferentially bind to the Cu²⁺ due to the high stability of copper sulfide, releasing the free fluorescent sensor and causing a "turn-on" response. This sequential detection capability is highly valuable for specific applications.

Other Metal Ion Detection (e.g., via Schiff Bases)

Schiff bases of this compound have been employed to detect a range of other metal ions, including Ni²⁺, Al³⁺, and Zn²⁺. The selectivity of these sensors is dictated by the specific design of the Schiff base ligand. For example, a sensor designed for Al³⁺ might incorporate additional oxygen donor atoms to satisfy the hard acid nature of the Al³⁺ ion. The binding of the metal ion to the Schiff base typically restricts the C=N isomerization and leads to a chelation-enhanced fluorescence (CHEF) effect, resulting in a "turn-on" fluorescent signal. The binding stoichiometry between the sensor and the metal ion is often found to be 1:1 or 2:1, as determined by methods such as Job's plot analysis. researchgate.net

| Sensor | Analyte | Detection Limit | Binding Stoichiometry |

| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) researchgate.net | Cu²⁺ | Nanomolar range | 1:1 |

| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) researchgate.net | Ni²⁺ | Nanomolar range | 1:1 |

| 2-hydroxy-1-naphthaldehyde-2-amino thiazole (B1198619) nih.gov | Al³⁺ | - | - |

| Aniline-functionalized naphthalene dialdehyde (B1249045) Schiff base worktribe.com | Cu²⁺ | 1.64 x 10⁻⁸ mol·L⁻¹ | 1:2 |

Detection of Anionic Species (e.g., HSO₄⁻, CN⁻)

The development of this compound-based chemosensors for anions is a growing area of research. These sensors typically rely on the formation of hydrogen bonds between the receptor and the target anion.

For the detection of hydrogen sulfate (HSO₄⁻), a Schiff base receptor can be designed to have N-H or O-H groups that can act as hydrogen bond donors. The binding of the HSO₄⁻ anion to these sites can perturb the electronic structure of the sensor, leading to a change in its fluorescence properties, often a "turn-on" response.

Sensing of Biological Thiols and Small Molecules (e.g., Cysteine, Homocysteine, Glutathione)

Derivatives of this compound have been successfully synthesized to create fluorescent probes for the selective detection of biologically significant thiols. These small molecules, including cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), play critical roles in cellular functions and redox signaling.

One such probe, synthesized by reacting this compound with dicyanoisophorone to create the fluorophore HNTC-1,4, which is then modified with an acrylate (B77674) group to yield the final probe ANTC, demonstrates high sensitivity and selectivity for cysteine. rsc.org The sensing mechanism is based on the Michael addition reaction, where the thiol group of cysteine adds to the acrylate moiety of the probe. This reaction triggers a distinct change in the probe's fluorescence emission.

Upon the addition of cysteine to a solution of the ANTC probe, a significant "turn-on" fluorescent response is observed. The fluorescence intensity of the probe increases proportionally with the concentration of cysteine, allowing for quantitative detection. rsc.org The probe also shows a response to other biological thiols like homocysteine and glutathione, although the response to cysteine is notably faster and more pronounced. rsc.org

Table 1: Time-Dependent Fluorescence Response of Probe ANTC to Biological Thiols rsc.org

| Analyte | Concentration | Time to Max Fluorescence Intensity | Fold Increase in Fluorescence |

|---|---|---|---|

| Cysteine (Cys) | 10 μM | ~25 minutes | Significant increase |

| Homocysteine (Hcy) | 100 μM | Slower than Cys | Moderate increase |

Note: The data presented is based on the graphical representations in the source material and illustrates the probe's kinetic preference for cysteine.

This selectivity allows for the differentiation of cysteine from other structurally similar biothiols, which is crucial for understanding specific biological processes.

pH-Dependent Sensing Applications

The fluorescence of this compound derivatives can be significantly influenced by the pH of their environment. This property is fundamental to their application as pH sensors. Theoretical studies have investigated the solvent- and pH-dependent absorption spectra of this compound itself. researchgate.net These studies confirm that the absorption spectrum is dominated by different species depending on the pH: the deprotonated form (anion) is prevalent in more basic conditions, while the neutral monomer and dimer forms dominate in more acidic to neutral environments. researchgate.net

This inherent pH sensitivity is carried over to the fluorescent probes derived from it. For instance, the cysteine-sensing probe ANTC (derived from HNTC-1,4, which is synthesized from this compound) exhibits stable fluorescence intensity over a wide physiological pH range. rsc.org However, its reactivity and the fluorescence of the resulting product upon binding with cysteine can show pH dependence. The stability of the probe's fluorescence in the absence of the analyte across a range of pH values is a critical feature for its reliable use in biological systems where pH can vary. rsc.org

Table 2: pH-Dependent Fluorescence of Probe ANTC rsc.org

| Condition | pH Range | Observation |

|---|---|---|

| ANTC alone | 4.0 - 9.0 | Relatively stable fluorescence intensity |

Note: This table summarizes the stability of the probe's fluorescence under varying pH conditions as described in the source material.

This characteristic ensures that the change in fluorescence is primarily due to the reaction with the target thiol rather than fluctuations in environmental pH, making it a reliable sensor for biological applications.

Fluorescent Imaging in Biological Systems (e.g., Living Cells)

The ability of this compound-based probes to fluoresce upon interaction with specific biomolecules makes them excellent tools for fluorescent imaging in living cells. This application allows for the visualization of the distribution and concentration changes of target analytes within cellular environments.

The probe ANTC, derived from this compound, has demonstrated its utility for imaging biothiols in living cancer cells. rsc.org Due to its good cell membrane permeability and low cytotoxicity, the probe can be introduced into cells like HeLa and HepG2. rsc.org Once inside, it reacts with endogenous cysteine, leading to a marked increase in fluorescence. This allows researchers to monitor the levels of cysteine within the cells using techniques like confocal laser scanning microscopy. rsc.org Such imaging can provide valuable insights into cellular redox states and the role of cysteine in various pathological conditions. rsc.org

In another application, this compound was used as a starting material to synthesize the fluorophore TF1-OH, which was subsequently developed into a probe named TF1. nih.gov This probe was designed to detect the enzyme β-galactosidase, a key biomarker for senescent cells. nih.gov The probe TF1 has been successfully used to image β-galactosidase activity within living senescent A549 cells, demonstrating low cytotoxicity and the ability to track enzymatic activity through changes in fluorescence. nih.gov These examples highlight the versatility of this compound as a scaffold for creating sophisticated probes for live-cell imaging. rsc.orgnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 4H1NA |

| Cysteine | Cys |

| Homocysteine | Hcy |

| Glutathione | GSH |

| 2-(3-(2-(4-hydroxynaphthalen-1-yl)vinyl)-5,5-dimethylcyclohex-2-en-ylidene)malononitrile | HNTC-1,4 |

| Acrylate derivative of HNTC-1,4 | ANTC |

| Tricyanofuran | TCF |

| Tricyanofuran-Naphthol Fluorophore | TF1-OH |

| β-galactosidase probe derived from TF1-OH | TF1 |

Biological Activities and Mechanistic Studies of 4 Hydroxy 1 Naphthaldehyde Derivatives

Antimicrobial Properties

The structural framework of 4-hydroxy-1-naphthaldehyde has served as a versatile scaffold for the synthesis of various derivatives with potent antimicrobial properties. These derivatives have shown promise in combating a range of pathogenic microorganisms, including both bacteria and fungi.

Schiff base derivatives of hydroxyl-naphthaldehydes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and various amino acids have been evaluated for their in vitro antibacterial effects. Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus polymyxa, as well as the Gram-negative bacterium Escherichia coli nih.gov. The antimicrobial efficacy of these derivatives is influenced by the nature of the amino acid residue, with variations in activity observed with different side chains nih.gov.

Further research into Schiff base derivatives has revealed their potential against other bacterial strains. For example, certain derivatives have shown activity against Klebsiella pneumoniae and Citrobacter freundii. The following table summarizes the minimum inhibitory concentration (MIC) values of some Schiff base derivatives against selected bacterial strains, illustrating their bacteriostatic and bactericidal potential.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff Base PC1 | Escherichia coli | 62.5 | researchgate.net |

| Schiff Base PC2 | Escherichia coli | 250 | researchgate.net |

| Schiff Base PC3 | Escherichia coli | 250 | researchgate.net |

| Schiff Base PC4 | Escherichia coli | 62.5 | researchgate.net |

| Schiff Base PC1 | Staphylococcus aureus | 62.5 | researchgate.net |

| Schiff Base PC2 | Staphylococcus aureus | 62.5 | researchgate.net |

| Schiff Base PC3 | Staphylococcus aureus | 62.5 | researchgate.net |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against fungal pathogens. Schiff bases and their metal complexes derived from 2-hydroxy-1-naphthaldehyde have been tested against the opportunistic yeast Candida albicans nih.gov. These studies indicate that the antifungal activity can be modulated by the specific amino acid used in the synthesis of the Schiff base nih.gov.

The fungistatic activity of these compounds is a key area of investigation, with research focused on determining their minimum inhibitory concentrations (MICs) against various fungal species. The data below presents the antifungal activity of some Schiff base derivatives against Candida albicans.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff Base PC1 | Candida albicans | 250 | researchgate.net |

| Schiff Base PC2 | Candida albicans | 62.5 | researchgate.net |

| Schiff Base PC3 | Candida albicans | 125 | researchgate.net |

| Schiff Base PC4 | Candida albicans | 125 | researchgate.net |